tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate
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Overview
Description
tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a phenylprop-1-en-2-one derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a similar structure but with an additional alkyne group, which may confer different reactivity and biological activity.
tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate: This compound lacks the enone functionality, which may affect its chemical reactivity and applications .
Properties
CAS No. |
189952-68-9 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-1-phenylprop-1-en-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,17) |
InChI Key |
UKHBPKIRYCMBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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